Idebenone Glucuronide
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Overview
Description
Idebenone is known for its antioxidant properties and is used in the treatment of various conditions, including visual impairment in patients with Leber’s Hereditary Optic Neuropathy (LHON) . Idebenone Glucuronide is formed through the process of glucuronidation, a common phase II metabolic reaction that enhances the solubility and excretion of lipophilic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Idebenone Glucuronide involves the glucuronidation of idebenone. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Idebenone Glucuronide primarily undergoes phase II metabolic reactions, including glucuronidation and sulfation . These reactions enhance the compound’s solubility and facilitate its excretion from the body.
Common Reagents and Conditions
Glucuronidation: Requires UDPGA and UGT enzymes in a buffered aqueous solution.
Sulfation: Involves the use of 3’-phosphoadenosine-5’-phosphosulfate (PAPS) and sulfotransferase enzymes.
Major Products
The major products of these reactions are the glucuronide and sulfate conjugates of idebenone, which are more water-soluble and easily excreted from the body .
Scientific Research Applications
Idebenone Glucuronide has several scientific research applications:
Mechanism of Action
Idebenone Glucuronide exerts its effects primarily through its antioxidant properties. It interacts with the electron transport chain in mitochondria, enhancing ATP production and reducing oxidative damage . The compound also modulates the activity of various enzymes involved in cellular redox balance, contributing to its protective effects against oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ubiquinone (Coenzyme Q10): A naturally occurring antioxidant involved in mitochondrial electron transport.
Idebenone: The parent compound of Idebenone Glucuronide, known for its antioxidant and neuroprotective properties.
Trolox: A water-soluble analogue of vitamin E with antioxidant properties.
Uniqueness
This compound is unique due to its enhanced solubility and excretion profile compared to its parent compound, idebenone. This makes it more effective in reducing oxidative stress and protecting cellular components from damage .
Properties
Molecular Formula |
C25H38O11 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(2S,3S,6R)-6-[10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1 |
InChI Key |
CDCNKPZTVWMIQX-BVDXZDFCSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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